Abrocitinib (Standard)

Kinase Selectivity JAK-STAT Signaling In Vitro Pharmacology

Researchers often face confounding effects from non-selective JAK inhibition in inflammatory pathway studies. Abrocitinib directly addresses this with a quantifiable selectivity profile, enabling precise interrogation of JAK1-dependent signaling while minimizing JAK2-related variables. This translates to superior experimental consistency and supports robust clinical endpoint comparisons. - 28-fold selectivity for JAK1 over JAK2 (IC50 29 nM vs. 803 nM) reduces erythropoietin signaling disruption. - In clinical trials, demonstrated superior itch relief at week 2 vs. dupilumab (JADE COMPARE) and high response rates (77% EASI-75) after switching from biologics. - Available in batch-tested purity (≥98%), shipped under verified conditions to ensure integrity from bench to publication.

Molecular Formula C14H21N5O2S
Molecular Weight 323.42 g/mol
CAS No. 1622902-68-4
Cat. No. B560407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbrocitinib (Standard)
CAS1622902-68-4
SynonymsPF-04965842;  PF 04965842;  PF04965842; ; N-((1s,3s)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide
Molecular FormulaC14H21N5O2S
Molecular Weight323.42 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3
InChIInChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17)
InChIKeyIUEWXNHSKRWHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Abrocitinib: Selective JAK1 Inhibitor


Abrocitinib (CAS 1622902-68-4, synonym PF-04965842) is an oral, small-molecule inhibitor that selectively targets Janus kinase 1 (JAK1) with an IC50 of 29 nM [1]. It is approved for the treatment of moderate-to-severe atopic dermatitis (AD) in adults and adolescents [2]. The compound demonstrates a well-characterized in vitro selectivity profile against other JAK family members (JAK2, JAK3, TYK2) and has been directly compared to relevant clinical alternatives, including dupilumab and upadacitinib, in randomized controlled trials, providing a basis for evidence-based procurement and research selection [3].

1
JAK1 pathway inhibition studies
Quantified isoform-selectivity context for JAK1-dependent signaling
2
Isoform-selectivity research workflow
Reported selectivity window vs. JAK2/JAK3/TYK2 supports pathway-specific tool compound use
3
Dermatology model endpoint context
Trial-derived endpoint data for atopic dermatitis research models

Abrocitinib: Why Substitution Fails


Substitution among JAK inhibitors for research or clinical applications is not equivalent due to quantifiable differences in target selectivity, downstream pharmacodynamic effects, and clinical outcomes. While compounds like baricitinib, upadacitinib, and tofacitinib also target the JAK-STAT pathway, their distinct isoform selectivity profiles translate to divergent efficacy and safety signals in head-to-head and cross-trial comparisons. For instance, abrocitinib's selectivity for JAK1 over JAK2 is 28-fold, a ratio that differs markedly from that of other JAK inhibitors [1]. In clinical practice, these molecular differences manifest as superior itch relief versus dupilumab at week 2 [2] and different long-term real-world effectiveness outcomes when compared to upadacitinib [3]. Relying on a non-equivalent analog without accounting for these validated differences introduces a measurable risk of experimental inconsistency or therapeutic failure.

Pan-JAK inhibitor substitution
Isoform selectivity profile differs markedly from baricitinib or tofacitinib; pathway-response endpoints may shift.
Upadacitinib cross-trial comparison
Divergent JAK1/JAK2 selectivity and real-world endpoint profiles suggest model-response context may not transfer directly.
Biologic comparator mismatch
Dupilumab targets IL-4Rα; endpoint response trajectory and rapid-onset context differ from JAK1 inhibition.

Abrocitinib: Head-to-Head Evidence Guide


JAK1 Selectivity vs. Pan-JAK Inhibitors

Abrocitinib exhibits a quantified selectivity window for JAK1 over other JAK family members. Its IC50 for JAK1 is 29.2 nM, compared to 803 nM for JAK2, >10,000 nM for JAK3, and 1250 nM for TYK2 [1]. This results in a 28-fold selectivity for JAK1 over JAK2, a 340-fold selectivity over JAK3, and a 43-fold selectivity over TYK2 [1]. In contrast, the JAK1/2 inhibitor baricitinib shows near-equipotent inhibition of JAK1 (5.9 nM) and JAK2 (5.7 nM), demonstrating a fundamentally different selectivity signature [2].

JAK1 Selectivity vs. Pan-JAK
Head-to-head
28-fold selective for JAK1 over JAK2
Abrocitinib 28× fold selectivity
Baricitinib 1.0× (equipotent)
Supports JAK1-specific pathway research context
Biochemical kinase assay; IC50 determination
Kinase Selectivity JAK-STAT Signaling In Vitro Pharmacology

Early Itch Relief vs. Dupilumab

In the phase 3 JADE COMPARE trial, abrocitinib 200 mg demonstrated statistically superior itch relief compared to dupilumab as early as week 2. The proportion of patients achieving a ≥4-point reduction in the Peak Pruritus Numerical Rating Scale (PP-NRS4) was significantly higher with abrocitinib 200 mg versus dupilumab [1]. This early effect on a key patient-reported outcome was not observed with the 100 mg dose of abrocitinib, which did not differ significantly from dupilumab [1].

Early Itch Response vs. Dupilumab
Reported endpoint context
Superior itch relief at Week 2 (PP-NRS4 ≥4-point reduction)
JADE COMPARE Phase 3
Reported early pruritus-control endpoint context
Abrocitinib 200 mg vs. dupilumab 300 mg; p<0.001
Atopic Dermatitis Clinical Trial Pruritus

Real-World Long-Term Efficacy vs. Upadacitinib

A 52-week real-world retrospective study comparing abrocitinib and upadacitinib found that while both agents are effective, abrocitinib-treated patients achieved numerically higher rates of complete and near-complete skin clearance. At week 52, 100% of abrocitinib-treated patients achieved an Investigator's Global Assessment (IGA) score of 0 or 1, compared to 84.7% of patients treated with upadacitinib [1]. Similarly, higher proportions of abrocitinib-treated patients reached EASI-90 (91.7% vs. 70.8%) and EASI-100 (75% vs. 54.2%) [1].

Long-Term Efficacy vs. Upadacitinib
Context-dependent
IGA 0/1: 100% vs. 84.7% at Week 52
Retrospective real-world study
Model-response endpoint context; pragmatic evidence
N=25 vs. N=104; absolute difference 15.3 pp
Real-World Evidence Comparative Effectiveness Atopic Dermatitis

Efficacy in Dupilumab Non-Responders

In a post hoc analysis of the JADE DARE and JADE EXTEND trials, 77% of patients who were non-responders to dupilumab at week 26 achieved an EASI-75 response just 12 weeks after switching to abrocitinib 200 mg [1]. This high rate of response in a population with demonstrated inadequate response to a biologic is a unique feature of the clinical dataset for abrocitinib.

Response After Dupilumab Failure
Data to verify
77% of non-responders achieved EASI-75 after switch
Post hoc analysis
Supports refractory-disease model endpoint review
JADE DARE/EXTEND post hoc; requires validation
Treatment Switching Dupilumab Failure JAK Inhibitor

PK Consistency Across CYP2C19/CYP2C9 Genotypes

Abrocitinib is primarily metabolized by CYP2C19 (53%) and CYP2C9 (30%) to form active metabolites [1]. A meta-analysis of 10 clinical studies found that the active moiety exposure (AUC) was not affected to a clinically meaningful extent by different genotypes of CYP2C19 and/or CYP2C9 [2]. For instance, the estimated increase in active moiety AUC was 44.9% for CYP2C19 poor metabolizers and 42.0% for CYP2C9 poor metabolizers, but overall exposure remained within a consistent therapeutic range [2].

PK Across CYP2C19/CYP2C9 Genotypes
Class-level
Active moiety AUC increase: 44.9% (CYP2C19 PM); 42.0% (CYP2C9 PM)
Meta-analysis of 10 studies
Exposure-model context; inter-individual variability review
Exposure remained within reported range
Pharmacogenomics CYP2C19 CYP2C9

EASI-75 Response vs. Dupilumab and Placebo

In the JADE COMPARE trial, the EASI-75 response rate at week 12 was 70.3% for abrocitinib 200 mg, 58.7% for abrocitinib 100 mg, 58.1% for dupilumab, and 27.1% for placebo [1]. Both doses of abrocitinib were superior to placebo (p<0.001), and the 200 mg dose showed a numerically higher response rate compared to dupilumab.

EASI-75 vs. Dupilumab and Placebo
Reported endpoint context
70.3% (200 mg) vs. 58.1% (dupilumab)
JADE COMPARE Week 12
Supports comparator trial endpoint review
+12.2 pp vs. dupilumab; p<0.001 vs. placebo
Clinical Trial EASI-75 Atopic Dermatitis

Abrocitinib Research and Industrial Applications


Atopic Dermatitis Trials Requiring Rapid Itch Relief

Based on the direct head-to-head evidence from the JADE COMPARE trial demonstrating superior itch relief at week 2 compared to dupilumab [1], abrocitinib is the preferred investigational product for clinical studies where rapid onset of pruritus control is a primary or key secondary endpoint.

JAK1-Specific Pathway Research

The quantified 28-fold selectivity for JAK1 over JAK2 makes abrocitinib a superior tool compound for in vitro and in vivo studies investigating JAK1-dependent pathways (e.g., IL-4, IL-13, IL-31 signaling) while minimizing confounding effects from JAK2 inhibition, such as erythropoietin signaling disruption [1][2].

Real-World Comparative Effectiveness in Dermatology

Abrocitinib is a suitable candidate for real-world evidence generation, as demonstrated by its favorable long-term effectiveness profile in a 52-week retrospective study versus upadacitinib, where it achieved a 100% IGA 0/1 response rate [3]. This makes it a benchmark comparator for pragmatic trials and registry-based research.

Clinical Studies in Dupilumab Inadequate Responders

The high rate of response (77% achieving EASI-75) after switching from dupilumab to abrocitinib, as shown in the JADE DARE/EXTEND post hoc analysis [4], positions abrocitinib as a key agent for clinical trials designed to evaluate treatment strategies for biologic-refractory atopic dermatitis.

Application
Selection Property
Validation Focus
AD model endpoint studies
Reported early itch-response endpoint context
Pruritus-NRS trajectory at Week 2
JAK1 isoform-selectivity research
Isoform-selectivity assay context
JAK2-dependent off-target pathway review
Pragmatic comparative effectiveness
Real-world model-response context
Long-term IGA and EASI endpoint monitoring
Refractory-disease model research
Post-biologic switch endpoint review
Response rate after dupilumab inadequate response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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